molecular formula C18H17N2PS2 B12331945 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene

2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene

Cat. No.: B12331945
M. Wt: 356.4 g/mol
InChI Key: CNQUDVKKNNPHTD-XDJHFCHBSA-N
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Description

2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene is a complex organic compound with the molecular formula C18H17N2PS2. This compound is known for its unique structure, which includes a thiophene ring substituted with a diphenylphosphinothioylamino group and a methyl-carbonimidoyl group. It has various applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene typically involves the condensation of thiophene derivatives with diphenylphosphinothioylamine and methyl isocyanide. The reaction is carried out under controlled conditions, often requiring the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure purity and consistency, with stringent quality control measures in place to monitor the reaction conditions and final product .

Chemical Reactions Analysis

Types of Reactions

2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]benzene
  • 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]pyridine
  • 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]furan

Uniqueness

2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene is unique due to its thiophene ring, which imparts specific electronic and structural properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C18H17N2PS2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(E)-N-(diphenylphosphinothioylamino)-C-methylcarbonimidoyl]thiophene

InChI

InChI=1S/C18H17N2PS2/c1-15(18-13-8-14-23-18)19-20-21(22,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3,(H,20,22)/b19-15+

InChI Key

CNQUDVKKNNPHTD-XDJHFCHBSA-N

Isomeric SMILES

C/C(=N\NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CS3

Canonical SMILES

CC(=NNP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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